N-benzyl-5-bromo-2-methoxyaniline
Description
Properties
CAS No. |
14995-84-7 |
|---|---|
Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization via Nitration, Bromination, and Benzylation
A widely adopted route begins with 2-methoxyaniline, where nitration introduces a nitro group at the para position. Subsequent bromination at the meta position is achieved using bromine (Br₂) in the presence of iron powder (Fe) at 70–80°C, yielding 5-bromo-2-methoxy-4-nitroaniline. Catalytic hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine, forming 5-bromo-2-methoxyaniline. Finally, benzylation employs benzyl bromide (C₆H₅CH₂Br) under basic conditions (e.g., sodium bicarbonate) to afford the target compound.
Key Reaction Conditions:
Direct Bromination of Protected Intermediates
An alternative approach protects the aniline’s amine group prior to bromination. Acetylation of 2-methoxyaniline with acetic anhydride ((CH₃CO)₂O) under sulfuric acid catalysis forms 2-methoxyacetophenone. Bromination with Br₂/Fe at 80°C introduces bromine at the 5-position, followed by deacetylation using sodium bicarbonate to regenerate the amine. Subsequent benzylation proceeds as described above.
Advantages:
-
Acetyl protection prevents undesired side reactions during bromination.
-
Higher regioselectivity for the 5-position due to electron-donating methoxy and acetyl groups.
Step-by-Step Procedure and Optimization
Nitration and Bromination
Nitration of 2-methoxyaniline requires careful control to avoid over-nitration. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0°C selectively nitrates the para position. Bromination follows using Br₂ in dichloromethane (DCM) with Fe catalyst, achieving >90% conversion.
Table 1: Bromination Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Fe | 70 | 5 | 89 |
| AlCl₃ | 80 | 6 | 78 |
| None | 70 | 12 | 45 |
Benzylation of 5-Bromo-2-Methoxyaniline
Benzylation is most efficient under mild conditions. A mixture of 5-bromo-2-methoxyaniline, benzyl bromide, and sodium bicarbonate in acetonitrile achieves near-quantitative yields. Excess base neutralizes HBr byproducts, driving the reaction to completion.
Critical Parameters:
-
Solvent: Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity.
-
Stoichiometry: A 10% excess of benzyl bromide compensates for volatility losses.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial processes replace batch reactors with continuous flow systems to improve heat transfer and reproducibility. Bromination in a tubular reactor with Fe-coated packing achieves 95% yield at 75°C, reducing reaction time to 2 hours.
Catalyst Recycling
Iron catalysts are recovered via filtration and reused for up to five cycles without significant activity loss, lowering production costs.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Functionalization | 78 | 98 | High |
| Protected Intermediate | 85 | 99 | Moderate |
The protected intermediate route offers superior yield and purity but requires additional acetylation/deacetylation steps, complicating scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-2-methoxyaniline can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products include azides or thiols substituted at the bromine position.
Oxidation: Quinone derivatives.
Reduction: Dehalogenated aniline derivatives.
Scientific Research Applications
N-benzyl-5-bromo-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-2-methoxyaniline depends on its specific application. In general, it can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding or van der Waals interactions, while the benzyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Water Solubility | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | 322.18 | Br (C5), OMe (C2), Bn (N) | Not reported | Low | ~3.5 |
| 5-Bromo-2-methoxyaniline | 217.06 | Br (C5), OMe (C2) | 75–78 | Moderate | ~2.1 |
| N-Benzyl-2-methoxyaniline | 227.29 | OMe (C2), Bn (N) | 60–62 | Low | ~2.8 |
| 5-Chloro-2-methoxyaniline | 173.61 | Cl (C5), OMe (C2) | 82–84 | Moderate | ~1.9 |
Key Observations :
- The benzyl group in N-benzyl derivatives increases molecular weight and lipophilicity (higher LogP), reducing water solubility compared to non-benzylated analogs (e.g., 5-bromo-2-methoxyaniline) .
- Halogen substitution : Bromine’s larger atomic radius and polarizability result in lower melting points compared to chlorine analogs due to weaker intermolecular forces.
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki Coupling (Yield with Pd Catalyst) | Buchwald-Hartwig Amination (Yield) |
|---|---|---|
| This compound | 85–90% (Pd(PPh₃)₄, K₂CO₃) | 70–75% (Pd₂(dba)₃, Xantphos) |
| 5-Bromo-2-methoxyaniline | 78–82% | Not reported |
| 5-Iodo-2-methoxyaniline | 92–95% | 88–90% |
Key Findings :
- The benzyl group stabilizes the amine during catalysis, improving yields in Suzuki couplings compared to non-protected analogs .
- Bromine vs. iodine : Iodo analogs exhibit higher reactivity in cross-coupling due to weaker C–X bonds, but bromo derivatives offer better stability and cost efficiency .
- Methoxy groups direct electrophilic substitution to the para position relative to the amine, a critical factor in designing regioselective syntheses.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-benzyl-5-bromo-2-methoxyaniline to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a methoxyaniline precursor. For example, bromination can be achieved using NaBr in concentrated H2SO4 under reflux (60–80°C) for 6–8 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in ethanol is recommended to isolate the product with >95% purity . Elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in substitution reactions involving benzyl groups .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Store the compound at 2–8°C in amber vials to protect against light-induced degradation. Prepare stock solutions in anhydrous DMSO or ethanol (10 mM concentration) to avoid hydrolysis. For long-term storage, lyophilization is advised, with stability verified via HPLC every 6 months .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use gradient elution column chromatography (silica gel, hexane:ethyl acetate 4:1 to 1:1) to separate the target compound from byproducts. Confirm purity via TLC (Rf ≈ 0.3–0.5 in hexane/ethyl acetate) and elemental analysis (>98% C, H, N concordance) . Recrystallization in ethanol/water mixtures (7:3 v/v) yields crystalline solids with minimal impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in <sup>1</sup>H NMR signals (e.g., aromatic proton splitting) may arise from steric hindrance or solvent effects. Use deuterated DMSO for NMR to stabilize hydrogen bonding interactions. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C-Br stretch at 560–600 cm<sup>−1</sup>) . Computational tools like DFT simulations can predict spectral patterns for comparison .
Q. What strategies are effective for designing derivatives of this compound to explore structure-activity relationships?
- Methodological Answer : Functionalize the benzyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or introduce electron-withdrawing groups (NO2, CF3) at the 5-position to modulate reactivity . Kinetic studies under varying temperatures (25–80°C) and pH (4–10) can reveal substituent effects on reaction rates .
Q. What methodological approaches ensure the reliability of kinetic studies involving this compound in catalytic reactions?
- Methodological Answer : Conduct triplicate experiments with internal standards (e.g., 1,3,5-trimethoxybenzene) to control for instrumental drift. Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (<1 s) and Arrhenius plots to determine activation energies . Validate data consistency via Bland-Altman analysis for inter-method agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
